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Compound of Interest

Compound Name: SRI-42127

Cat. No.: B10857109 Get Quote

Abstract The Human antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that

plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements

(AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, HuR enhances their stability

and/or translation. It is a key regulator of mRNAs encoding proteins involved in cell

proliferation, inflammation, and angiogenesis, making it a significant target in oncology and

inflammatory diseases.[1][2] SRI-42127 is a novel, potent small molecule inhibitor that targets

HuR.[3][4] Its mechanism of action involves the inhibition of HuR homodimerization, a crucial

step for its translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this

cytoplasmic shuttling, SRI-42127 effectively blocks HuR's function, leading to a significant

reduction in the expression of pro-inflammatory and oncogenic proteins.[3][5] This technical

guide provides an in-depth overview of SRI-42127, including its mechanism of action,

quantitative efficacy data, key experimental protocols, and its impact on HuR-mediated

signaling pathways.

Introduction to HuR (ELAVL1)
HuR is a ubiquitously expressed member of the ELAV (embryonic lethal abnormal vision) family

of RNA-binding proteins.[1] Under basal conditions, HuR is predominantly localized in the

nucleus.[4] However, in response to various cellular stimuli such as stress or growth factor

signaling, HuR translocates to the cytoplasm.[3][4] In the cytoplasm, HuR binds to AREs within

the 3'-UTRs of a specific subset of mRNAs. This binding protects the target mRNAs from

degradation and facilitates their translation into proteins.[1][2]

HuR's target transcripts include many proto-oncogenes, growth factors, and pro-inflammatory

cytokines, such as TNF-α, IL-6, IL-1β, COX-2, and various chemokines.[2][3] Its
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overexpression is a common feature in numerous cancers and is often associated with poor

prognosis.[2][5] Similarly, in the central nervous system, HuR in glial cells (microglia and

astrocytes) is a key positive regulator of neuroinflammation, a process implicated in acute

injuries like stroke and spinal cord injury, as well as chronic neurodegenerative diseases.[3][6]

[7][8] Therefore, inhibiting the function of HuR presents a promising therapeutic strategy for a

range of diseases.

SRI-42127: A Novel HuR Inhibitor
SRI-42127 is an experimental small molecule developed to inhibit the function of HuR.[9] It has

been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating

neurological diseases driven by neuroinflammation.[3][7][8] The compound acts by specifically

disrupting a key process required for HuR's activity—its cytoplasmic translocation.[3][4]

Chemical Identity:

IUPAC Name: 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine[9]

CAS Number: 2727872-68-4[9]

Molecular Formula: C₁₉H₂₀N₆O[9]

Molar Mass: 348.410 g·mol−1[9]

Mechanism of Action
The primary function of SRI-42127 is to block the post-transcriptional regulatory activity of HuR.

This is achieved not by preventing RNA binding directly, but by inhibiting a prerequisite step:

the translocation of HuR from the nucleus to the cytoplasm.[3][4]

Cellular activation by stimuli like lipopolysaccharide (LPS) triggers the homodimerization of

HuR, which is a necessary conformational change for its export to the cytoplasm.[3][4] SRI-
42127 has been specifically designed to block this dimerization process.[5] By preventing HuR

from accumulating in the cytoplasm, SRI-42127 effectively sequesters it in the nucleus, away

from its target mRNAs. This leads to the destabilization and reduced translation of key pro-

inflammatory and pro-proliferative transcripts.[3][5] Studies have confirmed that SRI-42127's
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action is specific, as it does not affect the translocation of other nuclear-cytoplasmic shuttling

proteins like HMGB1.[3]
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Figure 1: Mechanism of action for SRI-42127 as a HuR inhibitor.

Quantitative Efficacy Data
SRI-42127 has demonstrated potent inhibitory activity in both cell-based assays and in vivo

models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Potency of SRI-42127

Assay Type Cell Line Parameter Value Reference

HuR
Dimerization
Inhibition

U251 Glioma IC₅₀ 1.2 ± 0.2 µM [5]

| Cell Viability | U251 Glioma | IC₅₀ | 2.8 ± 0.4 µM |[5] |

Table 2: Effect of SRI-42127 on Pro-inflammatory Mediators in LPS-Stimulated Primary

Microglia (PMG)[3]

Target Concentration
Fold Suppression vs. LPS
Control

IL-6 1.0 µM ~10-fold

IL-1β 1.0 µM ~5-fold

TNF-α 1.0 µM ~5-fold

iNOS (protein) 1.0 µM ~4.5-fold

CCL3 1.0 µM ~6-fold

IL-10 1.0 µM ~3-fold

TGF-β1 1.0 µM No effect

| Arginase 1 | 1.0 µM | No effect |

Table 3: In Vivo Suppression of Inflammatory mRNA in Mouse Brain (2h post-LPS)[3]
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Target mRNA Brain Region
Fold Suppression vs. LPS
Control

IL-1β Anterior, Middle, Posterior ~3-fold

TNF-α Anterior, Middle, Posterior ~3-fold

CCL2 Anterior, Middle, Posterior ~3-fold

IL-6 Anterior, Middle, Posterior ~2 to 3-fold

IL-10 All regions Induced up to 2-fold

| TGF-β1 | Anterior, Middle | Minimally induced |

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key protocols used to characterize SRI-42127.

Cell Culture and In Vitro Treatment
Primary microglial cells (PMG) and astrocytes are cultured in standard media (e.g., DMEM-F12

with 10-20% FBS).[3] For experiments, cells are stimulated with lipopolysaccharide (LPS) at a

concentration of 1 µg/mL to induce an inflammatory response. SRI-42127, dissolved in DMSO,

is added to the culture media at varying concentrations (typically 0.1 µM to 1.0 µM)

simultaneously with or shortly after LPS stimulation.[3] Cells are typically incubated for 24

hours before harvesting for analysis by qPCR, ELISA, Western blot, or immunofluorescence.[3]

Cell viability is assessed using assays like PrestoBlue to ensure observed effects are not due

to toxicity.[3]

In Vivo LPS-Induced Neuroinflammation Model
Wild-type mice are administered LPS intraperitoneally (i.p.) at a dose of 2 mg/kg to induce

systemic inflammation and a neuroinflammatory response.[3] SRI-42127 is first dissolved in

DMSO (e.g., 30 mg/mL) and then diluted in a 20% solution of 2-hydroxypropyl-β-cyclodextrin

for administration.[3] The final vehicle consists of 2% cyclodextrin and 10% DMSO. Mice are

given SRI-42127 i.p. at a dose of 15 mg/kg.[3] The timing of administration varies by

experiment; for cytokine mRNA analysis, a single dose is given shortly after LPS, with
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euthanasia at 2 hours.[3] For assessing microglial activation and HuR translocation, multiple

doses may be given over a 24-hour period.[3]
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Figure 2: General experimental workflow for in vivo testing of SRI-42127.

HuR Subcellular Localization Analysis
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The effect of SRI-42127 on HuR's location is a primary readout of its activity.

Immunofluorescence: Cells or brain tissue sections are fixed, permeabilized, and stained

with antibodies against HuR and a cell-type-specific marker (e.g., Iba1 for microglia, GFAP

for astrocytes).[3] Nuclear counterstaining (e.g., DAPI or Hoechst) is used to define the

nucleus. The nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio of HuR is quantified

using imaging software like Fiji to determine the extent of translocation.[3]

Single-Cell Flow Cytometry: Cultured cells are stained for intracellular HuR and with a

nuclear dye (Hoechst). Flow cytometry is used to analyze thousands of individual cells,

quantifying the intensity of HuR immunofluorescence that co-localizes with the nucleus

versus the cytoplasm.[3][10]

RNA Kinetic Studies
To determine if SRI-42127 affects mRNA stability, RNA kinetic studies are performed. BV2

microglial cells are stimulated with LPS and treated with SRI-42127 (1.0 µM) or vehicle.[3] After

20 hours, transcription is halted by adding actinomycin D (5 µg/mL). RNA is then collected at

several time points (e.g., 0 to 4 hours) and the levels of target mRNAs are quantified by qPCR.

The rate of mRNA decay is used to estimate the RNA half-life.[3]

HuR/mRNA Co-Immunoprecipitation (co-IP)
To confirm that SRI-42127 treatment reduces the association of HuR with its target mRNAs, a

co-IP assay is used.[5] Glioma cells are treated with SRI-42127 or vehicle. Cell lysates are then

incubated with an anti-HuR antibody to pull down HuR and any associated mRNA molecules.

The RNA is subsequently purified from the immunoprecipitated complex, and the abundance of

specific target transcripts (e.g., Bcl2, Mcl1) is quantified using Taqman-based qPCR.[5]

Signaling Pathways Modulated by SRI-42127
SRI-42127 primarily impacts inflammatory and oncogenic signaling pathways by modulating

the expression of key upstream and downstream effectors regulated by HuR. In the context of

neuroinflammation, stimuli such as LPS (acting via TLR4) or tissue damage activate

intracellular signaling cascades (e.g., p38 MAPK, PKC) that promote HuR's nucleocytoplasmic

translocation.[2] By inhibiting this translocation, SRI-42127 prevents the stabilization of mRNAs
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for a host of pro-inflammatory mediators, thereby dampening the entire inflammatory cascade.

[3][6]
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Figure 3: HuR-mediated pro-inflammatory signaling and inhibition by SRI-42127.

Summary and Future Directions
SRI-42127 is a potent and specific inhibitor of HuR function that operates by blocking the

protein's essential nucleocytoplasmic translocation.[3][5] It has demonstrated significant

efficacy in preclinical models of neuroinflammation, where it suppresses the production of a

broad range of pro-inflammatory cytokines and chemokines both in vitro and in vivo.[3][4][6] Its

ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological

disorders.[7][8]

The data gathered to date strongly support the continued investigation of SRI-42127 and other

HuR inhibitors for treating conditions driven by glial activation and neuroinflammation, such as

spinal cord injury, traumatic brain injury, and neurodegenerative diseases.[3][6][11] Further

studies are warranted to explore its long-term efficacy, safety profile, and potential in other

HuR-dependent pathologies, including various forms of cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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